Tetrachloro-m-xylene
Overview
Description
Tetrachloro-m-xylene, also known as 1,2,3,5-tetrachloro-4,6-dimethylbenzene, is an organochlorine compound with the molecular formula C8H6Cl4. It is a chlorinated derivative of m-xylene, where four aromatic hydrogen atoms are replaced by chlorine atoms. This compound is typically a colorless or white solid with a melting point of 223°C .
Mechanism of Action
Tetrachloro-m-xylene, also known as 2,4,5,6-Tetrachloro-m-xylene, is an organochlorine compound with the formula C6Cl4(CH3)2 . It is a chlorinated derivative of m-xylene, where the four aromatic hydrogen atoms are replaced by chlorine .
Target of Action
It is used as an internal standard in the analysis of organochlorides, particularly organochloride pesticides . This suggests that it may interact with similar targets as these compounds.
Mode of Action
As a chlorinated derivative of m-xylene, it is likely to interact with its targets in a similar manner to other chlorinated hydrocarbons .
Result of Action
It is known to be harmful if swallowed and can cause skin and eye irritation . It is also very toxic to aquatic life with long-lasting effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to be very toxic to aquatic life, indicating that its presence in water bodies can have detrimental effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachloro-m-xylene is synthesized through the ferric chloride-catalyzed chlorination of m-xylene. The reaction involves the substitution of hydrogen atoms on the aromatic ring with chlorine atoms. The process is typically carried out under controlled conditions to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors where m-xylene is exposed to chlorine gas in the presence of ferric chloride as a catalyst. The reaction is monitored to maintain optimal temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tetrachloro-m-xylene primarily undergoes substitution reactions due to the presence of chlorine atoms on the aromatic ring. These reactions include nucleophilic aromatic substitution and electrophilic aromatic substitution.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction typically involves nucleophiles such as hydroxide ions or amines. The reaction conditions often include elevated temperatures and polar solvents to facilitate the substitution process.
Electrophilic Aromatic Substitution: This reaction involves electrophiles such as nitronium ions or sulfonium ions. The reaction conditions include the presence of strong acids like sulfuric acid or nitric acid to generate the electrophiles.
Major Products Formed: The major products formed from these reactions depend on the nature of the substituents introduced. For example, nucleophilic substitution with hydroxide ions can produce hydroxy-substituted derivatives, while electrophilic substitution with nitronium ions can produce nitro-substituted derivatives .
Scientific Research Applications
Tetrachloro-m-xylene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for synthesizing pharmacologically active compounds.
Comparison with Similar Compounds
Tetrachlorobenzene: Similar to tetrachloro-m-xylene but lacks the methyl groups.
Hexachlorobenzene: Contains six chlorine atoms on the benzene ring.
Pentachloronitrobenzene: Contains five chlorine atoms and a nitro group on the benzene ring.
Uniqueness: this compound is unique due to the presence of both chlorine and methyl groups on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4,6-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4/c1-3-5(9)4(2)7(11)8(12)6(3)10/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBJKOTTSFEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075433 | |
Record name | Tetrachloro-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 2,4,5,6-Tetrachloro-m-xylene | |
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URL | https://haz-map.com/Agents/10660 | |
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CAS No. |
877-09-8 | |
Record name | Tetrachloro-m-xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetrachloro-m-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrachloro-m-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Tetrachloro-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5,6-tetrachloro-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRACHLORO-M-XYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8XMK3B4S9 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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